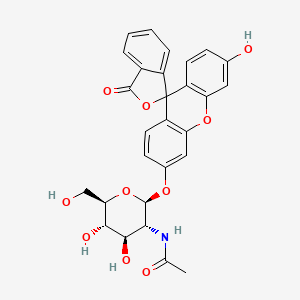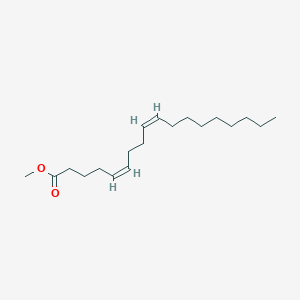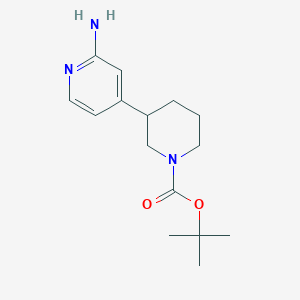
Fluorescein mono-beta-D-N-acetylglucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein mono-beta-D-N-acetylglucosamine is a fluorogenic substrate used primarily for the enzymatic characterization of hexosaminidase enzymes. Upon enzymatic activity, it produces the fluorophore fluorescein, which emits a green spectrum (~520 nm) . This compound is widely used in various biochemical assays due to its high purity (>95%) and solubility in DMSO, ethanol, and water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorescein mono-beta-D-N-acetylglucosamine is synthesized through a series of chemical reactions involving the conjugation of fluorescein with N-acetylglucosamine. The process typically involves the following steps:
Activation of Fluorescein: Fluorescein is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Conjugation with N-acetylglucosamine: The activated fluorescein is then reacted with N-acetylglucosamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein mono-beta-D-N-acetylglucosamine primarily undergoes enzymatic hydrolysis reactions. When exposed to hexosaminidase enzymes, the compound is cleaved to release fluorescein, which can be detected due to its fluorescent properties .
Common Reagents and Conditions
Reagents: Hexosaminidase enzymes, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reactions are typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products
The major product formed from the enzymatic hydrolysis of this compound is fluorescein, which emits a green fluorescence upon excitation .
Aplicaciones Científicas De Investigación
Fluorescein mono-beta-D-N-acetylglucosamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various biochemical assays to study enzyme kinetics and activity.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in patients.
Industry: Applied in high-throughput screening assays for drug discovery and development.
Mecanismo De Acción
The mechanism of action of fluorescein mono-beta-D-N-acetylglucosamine involves its enzymatic hydrolysis by hexosaminidase enzymes. The enzyme cleaves the glycosidic bond, releasing fluorescein, which can be detected due to its fluorescent properties. This allows researchers to quantify enzyme activity and study various biological processes .
Comparación Con Compuestos Similares
Fluorescein mono-beta-D-N-acetylglucosamine is unique due to its specific use as a fluorogenic substrate for hexosaminidase enzymes. Similar compounds include:
Fluorescein mono-(N-acetyl-beta-D-glucosaminide): Another fluorogenic substrate used for similar enzymatic studies.
Fluorescein di-beta-D-galactopyranoside: Used for the detection of beta-galactosidase activity.
These compounds share similar fluorescent properties but differ in their specific enzyme targets and applications.
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO10/c1-13(31)29-23-25(34)24(33)22(12-30)38-27(23)36-15-7-9-19-21(11-15)37-20-10-14(32)6-8-18(20)28(19)17-5-3-2-4-16(17)26(35)39-28/h2-11,22-25,27,30,32-34H,12H2,1H3,(H,29,31)/t22-,23-,24-,25-,27-,28?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHERABVROCVWLO-CIOJGTTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=CC=CC=C6C(=O)O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=CC=CC=C6C(=O)O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3,4,5-trihydroxy-oxan-2-yl]methoxy]-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,](/img/structure/B8262356.png)

![1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8262382.png)

![benzenesulfonic acid;ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8262406.png)
![(1R,4R,8R,9S,11Z,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione](/img/structure/B8262412.png)
![Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]-](/img/structure/B8262425.png)
![6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol](/img/structure/B8262432.png)

